molecular formula C16H19N2O5PS B13989465 N-[[dimethoxyphosphoryl(phenyl)methylidene]amino]-4-methylbenzenesulfonamide CAS No. 28447-23-6

N-[[dimethoxyphosphoryl(phenyl)methylidene]amino]-4-methylbenzenesulfonamide

Cat. No.: B13989465
CAS No.: 28447-23-6
M. Wt: 382.4 g/mol
InChI Key: AERFIKUZZQYUPT-UHFFFAOYSA-N
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Description

N-[[dimethoxyphosphoryl(phenyl)methylidene]amino]-4-methylbenzenesulfonamide is a complex organic compound with a molecular formula of C16H19N2O5PS This compound is notable for its unique structure, which includes a dimethoxyphosphoryl group, a phenyl ring, and a methylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[dimethoxyphosphoryl(phenyl)methylidene]amino]-4-methylbenzenesulfonamide typically involves the reaction of dimethoxyphosphoryl chloride with 4-methylbenzenesulfonamide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with phenyl isocyanate to yield the final product. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of automated systems for the addition of reagents and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[dimethoxyphosphoryl(phenyl)methylidene]amino]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate at elevated temperatures.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated sulfonamide derivatives.

Scientific Research Applications

N-[[dimethoxyphosphoryl(phenyl)methylidene]amino]-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[[dimethoxyphosphoryl(phenyl)methylidene]amino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phosphoryl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the sulfonamide moiety can interact with biological membranes, affecting cell permeability and function .

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-[dimethoxyphosphoryl(phenyl)methylidene]amino]-4-methylbenzenesulfonamide
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N-[[dimethoxyphosphoryl(phenyl)methylidene]amino]-4-methylbenzenesulfonamide is unique due to its combination of a dimethoxyphosphoryl group and a sulfonamide moiety, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable subject of study in various research fields .

Properties

CAS No.

28447-23-6

Molecular Formula

C16H19N2O5PS

Molecular Weight

382.4 g/mol

IUPAC Name

N-[[dimethoxyphosphoryl(phenyl)methylidene]amino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H19N2O5PS/c1-13-9-11-15(12-10-13)25(20,21)18-17-16(24(19,22-2)23-3)14-7-5-4-6-8-14/h4-12,18H,1-3H3

InChI Key

AERFIKUZZQYUPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C2=CC=CC=C2)P(=O)(OC)OC

Origin of Product

United States

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